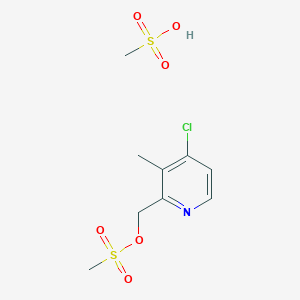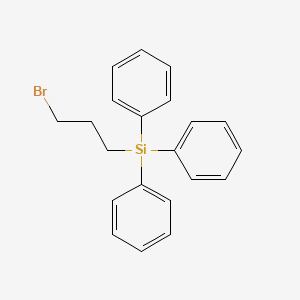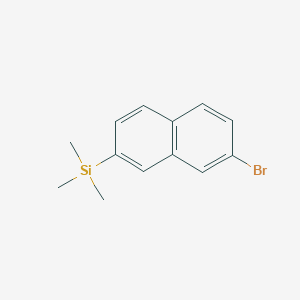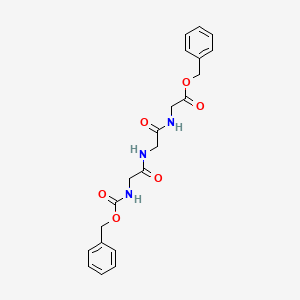![molecular formula C13H11N3O2 B11941232 N-[(3-nitrophenyl)methylideneamino]aniline CAS No. 7539-23-3](/img/structure/B11941232.png)
N-[(3-nitrophenyl)methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzaldehyde phenylhydrazone is an organic compound formed by the reaction of 3-nitrobenzaldehyde with phenylhydrazine. This compound is characterized by the presence of a nitro group and a hydrazone linkage, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde phenylhydrazone typically involves the condensation reaction between 3-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for 3-nitrobenzaldehyde phenylhydrazone are not widely documented, the general approach involves large-scale nitration of benzaldehyde to produce 3-nitrobenzaldehyde, followed by its reaction with phenylhydrazine under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrobenzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
3-Nitrobenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde phenylhydrazone involves its interaction with molecular targets through its nitro and hydrazone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydrazone linkage can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds .
Comparación Con Compuestos Similares
Benzaldehyde phenylhydrazone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzaldehyde phenylhydrazone: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
2-Nitrobenzaldehyde phenylhydrazone: Nitro group in the ortho position, leading to different steric and electronic effects.
Uniqueness: 3-Nitrobenzaldehyde phenylhydrazone is unique due to the meta position of the nitro group, which influences its reactivity and makes it a valuable intermediate in various synthetic and research applications .
Propiedades
Número CAS |
7539-23-3 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-[(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-4-5-11(9-13)10-14-15-12-6-2-1-3-7-12/h1-10,15H |
Clave InChI |
FHOAYWBRYJHYIT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















